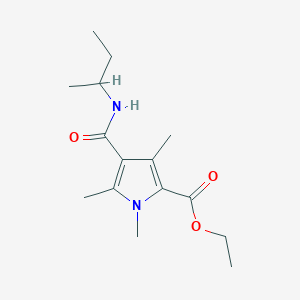
3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a carboxamide group, a fluorophenyl group, and a dimethylbenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like carbodiimides.
Substitution with Fluorophenyl Group: Electrophilic aromatic substitution or cross-coupling reactions can be used to introduce the fluorophenyl group.
Attachment of Dimethylbenzamido Group: This step might involve amide bond formation using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation or nitric acid for nitration.
Major Products
Oxidation: Products might include benzofuran-2-carboxylic acid derivatives.
Reduction: Products might include amine derivatives of the original compound.
Substitution: Products would depend on the specific substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylbenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a different position of the fluorine atom.
3-(3,5-Dimethylbenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3,5-Dimethylbenzamido)-N-(3-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of substituents in 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide might confer distinct chemical and biological properties, such as specific binding affinities or reactivity patterns, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19FN2O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylbenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O3/c1-14-10-15(2)12-16(11-14)23(28)27-21-19-8-3-4-9-20(19)30-22(21)24(29)26-18-7-5-6-17(25)13-18/h3-13H,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
FPACTXBMVCLHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11420248.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11420249.png)

![N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11420258.png)
![7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11420270.png)
![6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11420281.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11420282.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11420290.png)
![7-(2-fluorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420292.png)


![ethyl 4-[[2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B11420309.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B11420318.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11420320.png)
